2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
Overview
Description
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a naphthoquinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves the reaction of 2,4-dichlorophenylacetic acid with 3-methylnaphthoquinone under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology allows for precise control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions[][3].
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds.
Scientific Research Applications
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone involves its interaction with cellular components. The compound can inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions. In cancer cells, it may induce apoptosis through the generation of reactive oxygen species and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 2,4-Dichlorophenol
Uniqueness
Compared to similar compounds, 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is unique due to its specific combination of a dichlorophenyl group and a naphthoquinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O3/c1-10-15(9-17(22)14-7-6-11(20)8-16(14)21)19(24)13-5-3-2-4-12(13)18(10)23/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBNWIBUWWLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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